2,4-Dihydroxycinnamic acid

Description

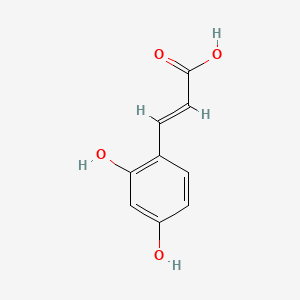

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2,4-dihydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGEFWFBFQKWVMY-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99699-42-0, 614-86-8 | |

| Record name | 2,4-Dihydroxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099699420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dihydroxy-Trans Cinnamic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01704 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2E)-3-(2,4-Dihydroxyphenyl)acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIHYDROXYCINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8G3LS2JEX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dihydroxycinnamic Acid for Researchers and Drug Development Professionals

Abstract

2,4-Dihydroxycinnamic acid (DHCA), also known as umbellic acid, is a hydroxycinnamic acid that has garnered significant interest within the scientific community. This guide provides a comprehensive technical overview of DHCA, including its chemical and physical properties, synthesis, and analytical methodologies. It further delves into its biological activities, particularly its antioxidant and anti-inflammatory mechanisms, and discusses its potential applications in research and drug development. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the study and application of this versatile compound.

Core Chemical and Physical Properties

2,4-Dihydroxycinnamic acid is a phenolic compound belonging to the class of cinnamic acids. Its structure, featuring two hydroxyl groups on the phenyl ring, is key to its chemical reactivity and biological activity.

| Property | Value | Source(s) |

| CAS Number | 614-86-8 | [1] |

| Molecular Formula | C₉H₈O₄ | [1] |

| Molecular Weight | 180.16 g/mol | [1] |

| Appearance | Yellowish crystalline solid | |

| Solubility | Soluble in organic solvents like ethanol and methanol; limited solubility in water. | |

| Synonyms | Umbellic acid, (2E)-3-(2,4-dihydroxyphenyl)prop-2-enoic acid |

Synthesis and Purification

General Synthetic Approach via Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. For the synthesis of DHCA, 2,4-dihydroxybenzaldehyde would be reacted with malonic acid.

Caption: General workflow for the synthesis of 2,4-Dihydroxycinnamic acid via Knoevenagel condensation.

Experimental Protocol (Hypothetical):

-

Reaction Setup: In a round-bottom flask equipped with a condenser, dissolve 2,4-dihydroxybenzaldehyde and a molar excess of malonic acid in a suitable solvent such as pyridine, which also acts as the catalyst.

-

Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2,4-Dihydroxycinnamic acid.

Analytical Methodologies

Accurate quantification of 2,4-Dihydroxycinnamic acid is crucial for research and development. High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) is a common and reliable method for the analysis of hydroxycinnamic acids.

HPLC-DAD Analysis

A reversed-phase HPLC method using a C18 column is typically employed for the separation of phenolic compounds.

Experimental Protocol (General):

-

Standard Preparation: Prepare a stock solution of 2,4-Dihydroxycinnamic acid in a suitable solvent like methanol. Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Depending on the matrix, sample preparation may involve extraction, filtration, and dilution. For instance, plant material can be extracted with a methanol/water mixture, followed by filtration through a 0.45 µm filter.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution is often used with two solvents:

-

Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol.

-

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: DAD detection at the wavelength of maximum absorbance for DHCA (around 310-330 nm).

-

-

Quantification: A calibration curve is generated by plotting the peak area of the standards against their known concentrations. The concentration of DHCA in the sample can then be determined from this curve.

Caption: Workflow for the HPLC-DAD analysis of 2,4-Dihydroxycinnamic acid.

Biological Activities and Mechanisms of Action

2,4-Dihydroxycinnamic acid exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most studied.

Antioxidant Activity

The antioxidant activity of hydroxycinnamic acids is primarily attributed to their ability to scavenge free radicals. This is facilitated by the hydroxyl groups on the phenyl ring, which can donate a hydrogen atom to a radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance. The main mechanisms of antioxidant action for phenolic compounds include:

-

Hydrogen Atom Transfer (HAT): Direct donation of a hydrogen atom from the phenolic hydroxyl group to a free radical.

-

Electron Transfer-Proton Transfer (ET-PT): An initial electron transfer from the phenol to the radical, followed by a proton transfer.

-

Proton-Coupled Electron Transfer (PCET): A concerted transfer of a proton and an electron.

-

Sequential Proton Loss Electron Transfer (SPLET): Initial deprotonation of the phenol, followed by electron transfer from the resulting phenoxide anion.[3]

The dominant mechanism can depend on the specific radical, the solvent, and the pH of the system.

Modulation of Signaling Pathways

Recent studies have indicated that derivatives of 2,4-Dihydroxycinnamic acid can modulate key inflammatory signaling pathways. In a model of ulcerative colitis, a derivative of DHCA was shown to potentially modulate the NF-κB and p38 MAPK signaling pathways.[1]

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A protein complex that controls the transcription of DNA, cytokine production, and cell survival. Inhibition of the NF-κB pathway can lead to a reduction in the expression of pro-inflammatory genes.

-

p38 MAPK (Mitogen-Activated Protein Kinase): A class of protein kinases that are responsive to stress stimuli, such as cytokines, and are involved in inflammation and apoptosis.

Caption: Proposed mechanism of action for a 2,4-Dihydroxycinnamic acid derivative in modulating inflammatory signaling pathways.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of 2,4-Dihydroxycinnamic acid has not been extensively studied. However, based on the data available for the broader class of hydroxycinnamic acids, a general profile can be inferred. Hydroxycinnamic acids are generally absorbed relatively quickly after oral administration.[4] They can undergo significant metabolism, including conjugation with glucuronic acid and sulfate, as well as methylation of the hydroxyl groups.[4][5] The bioavailability of hydroxycinnamic acids can be influenced by their chemical structure and the food matrix in which they are consumed.

Applications in Research and Drug Development

The biological activities of 2,4-Dihydroxycinnamic acid make it a compound of interest for various research and drug development applications.

-

Antioxidant Research: DHCA can be used as a reference compound in studies investigating the antioxidant potential of natural products.

-

Anti-inflammatory Drug Discovery: Its ability to modulate key inflammatory pathways suggests its potential as a lead compound for the development of new anti-inflammatory agents.

-

Precursor for Synthesis: DHCA is a precursor in the biosynthesis of umbelliferone, a natural coumarin with various pharmacological properties.[3] This makes it a valuable starting material for the synthesis of other bioactive compounds.

Safety and Handling

According to available safety data, 2,4-Dihydroxycinnamic acid may cause skin and eye irritation. Appropriate personal protective equipment, such as gloves and safety glasses, should be worn when handling this compound. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

2,4-Dihydroxycinnamic acid is a promising natural compound with well-documented antioxidant properties and emerging evidence of its ability to modulate inflammatory signaling pathways. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, analysis, and biological activities, highlighting its potential for researchers and professionals in drug development. Further research is warranted to fully elucidate its pharmacokinetic profile and to explore its therapeutic potential in various disease models.

References

- 1. Protective effect of (E)-(2,4-dihydroxy)-α-aminocinnamic acid, a hydroxy cinnamic acid derivative, in an ulcerative colitis model induced by TNBS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 4. mdpi.com [mdpi.com]

- 5. Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4-Dihydroxycinnamic Acid: Properties, Analysis, and Applications

Introduction

2,4-Dihydroxycinnamic acid, also known as umbellic acid, is a phenolic compound belonging to the hydroxycinnamic acid family.[1] It is a key intermediate in the biosynthesis of umbelliferone, a natural product with a range of biological activities.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-Dihydroxycinnamic acid, along with detailed methodologies for its analysis and a discussion of its potential applications in research and drug development. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and natural product chemistry.

Physicochemical Properties

2,4-Dihydroxycinnamic acid is a yellowish crystalline solid.[2] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈O₄ | [3][4] |

| Molecular Weight | 180.16 g/mol | [3][4] |

| CAS Number | 614-86-8 | [4][5] |

| Appearance | Yellowish crystalline solid | [2] |

| Melting Point | 202 °C (decomposes) | [5] |

| Solubility | Soluble in organic solvents such as ethanol and methanol; limited solubility in water.[2] Quantitative data for a related compound, caffeic acid (3,4-dihydroxycinnamic acid), shows high solubility in DMSO and warm ethanol.[6] | [2][6] |

| pKa (Predicted) | 4.70 ± 0.13 | [7] |

Chemical Structure and Identifiers:

The structure of 2,4-Dihydroxycinnamic acid features a phenyl ring substituted with two hydroxyl groups at positions 2 and 4, and a propenoic acid side chain. This structure gives rise to its characteristic chemical properties and biological activities.

-

IUPAC Name: (2E)-3-(2,4-dihydroxyphenyl)prop-2-enoic acid[3]

-

InChI: 1S/C9H8O4/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2+[3]

-

InChIKey: HGEFWFBFQKWVMY-DUXPYHPUSA-N[3]

-

SMILES: C1=CC(=C(C=C1O)O)/C=C/C(=O)O[3]

-

Synonyms: Umbellic acid, 3-(2,4-Dihydroxyphenyl)acrylic acid[3]

Spectroscopic Analysis

Spectroscopic techniques are essential for the identification and characterization of 2,4-Dihydroxycinnamic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of 2,4-Dihydroxycinnamic acid would exhibit characteristic absorption bands for the hydroxyl groups (broad O-H stretch), the carboxylic acid C=O stretch, the C=C double bond of the alkene, and the aromatic C-H and C=C bonds.

UV-Visible (UV-Vis) Spectroscopy

As a phenolic compound with a conjugated system, 2,4-Dihydroxycinnamic acid is expected to show strong absorbance in the UV region. The exact wavelength of maximum absorbance (λmax) would be influenced by the solvent and the pH of the solution.

Chemical Properties and Reactivity

Acid-Base Properties

2,4-Dihydroxycinnamic acid possesses three acidic protons: one from the carboxylic acid group and two from the phenolic hydroxyl groups. The carboxylic acid is the most acidic, followed by the phenolic protons. The predicted pKa of 4.70 is likely associated with the carboxylic acid.[7] The ionization state of the molecule will, therefore, be highly dependent on the pH of the medium, which in turn affects its solubility and biological activity.

Antioxidant Activity and Mechanism

Hydroxycinnamic acids are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The main mechanisms of radical scavenging are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[9][10] The presence of two hydroxyl groups on the aromatic ring of 2,4-Dihydroxycinnamic acid enhances its radical scavenging capacity. Theoretical studies on the related caffeic acid suggest that the HAT mechanism is plausible for scavenging hydroperoxyl radicals.[11]

Stability

The stability of hydroxycinnamic acids can be influenced by factors such as temperature, pH, and exposure to light. Studies on related compounds have shown that they can undergo degradation and isomerization under certain conditions.[12][13] For instance, thermal treatment can affect the stability of these compounds.[13][14]

Experimental Protocols

Synthesis

A general and efficient method for the synthesis of hydroxycinnamic acids is the Knoevenagel condensation reaction between a substituted benzaldehyde and malonic acid.[15][16] For the synthesis of 2,4-Dihydroxycinnamic acid, 2,4-dihydroxybenzaldehyde would be reacted with malonic acid in the presence of a base like pyridine and a catalyst such as aniline.[16]

Caption: General workflow for the synthesis of 2,4-Dihydroxycinnamic acid.

Purification: Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for the recrystallization of organic acids include ethanol, water, or mixtures thereof, such as ethanol/water.[17][18][19] A general procedure involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.

Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of 2,4-Dihydroxycinnamic acid. A validated HPLC-DAD (Diode Array Detection) method for the analysis of related hydroxycinnamic acids has been reported and can be adapted.[20][21][22][23][24]

Typical HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[20][21]

-

Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.1-0.5% acetic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[20][21]

-

Flow Rate: 1.0 mL/min[21]

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (typically around 310-330 nm for hydroxycinnamic acids).[21][22]

-

Quantification: Based on a calibration curve generated from standard solutions of known concentrations.[21]

Caption: A typical workflow for the quantitative analysis of 2,4-Dihydroxycinnamic acid by HPLC.

Biological Activities and Potential Applications

2,4-Dihydroxycinnamic acid has garnered interest in the scientific community due to its diverse biological activities, which make it a promising candidate for further investigation in drug development.

Enzyme Inhibition

-

Polyphenol Oxidase (PPO) Inhibition: 2,4-Dihydroxycinnamic acid has been identified as a potent inhibitor of PPO, an enzyme responsible for enzymatic browning in fruits and vegetables.[25][26][27][28][29] It exhibits a mixed-type inhibition mechanism.[25] This property could be exploited in the food industry as a natural anti-browning agent.

-

Myeloperoxidase (MPO) Inhibition: MPO is an enzyme involved in the inflammatory response and the production of reactive oxygen species. 2,4-Dihydroxycinnamic acid and its derivatives have been shown to inhibit MPO activity, suggesting potential anti-inflammatory applications.[30][31][32][33] In a rat model of ulcerative colitis, a derivative of 2,4-dihydroxy-α-aminocinnamic acid demonstrated a protective effect, which was attributed to its MPO inhibitory and antioxidant activities.[30]

Antioxidant and Anti-inflammatory Properties

As a phenolic compound, 2,4-Dihydroxycinnamic acid possesses significant antioxidant properties, which are closely linked to its anti-inflammatory effects. By scavenging free radicals, it can help to mitigate oxidative stress, a key factor in the pathogenesis of many inflammatory diseases.

Conclusion

2,4-Dihydroxycinnamic acid is a versatile molecule with a range of interesting physical, chemical, and biological properties. Its role as an enzyme inhibitor and antioxidant makes it a valuable subject for further research in the fields of food science, medicinal chemistry, and pharmacology. This technical guide provides a solid foundation of its characteristics and analytical methodologies to aid researchers in their exploration of this promising compound.

References

-

Sun, Y., Zhou, L., Liao, T., & Liu, W. (2022). Comparing the effect of benzoic acid and cinnamic acid hydroxyl derivatives on polyphenol oxidase: activity, action mechanism, and molecular docking. Journal of the Science of Food and Agriculture, 102(5), 2033–2041. [Link]

-

ResearchGate. (n.d.). Inhibition type of benzoic acid and 2, 4‐dihydroxycinnamic acid on PPO. Retrieved from [Link]

-

Czech Journal of Food Sciences. (n.d.). Details of the antioxidant mechanism of hydroxycinnamic acids. Retrieved from [Link]

-

Lee, J. H., Lee, J. Y., & Kim, J. H. (2021). Optimization of an analytical HPLC-DAD method for detecting hydroxycinnamic acid derivatives from mixtures of Saussurea grandifolia and Taraxacum coreanum. Applied Biological Chemistry, 64(1), 49. [Link]

-

National Institutes of Health. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. National Center for Biotechnology Information. [Link]

-

MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Inhibition of cinnamic acid and its derivatives on polyphenol oxidase: Effect of inhibitor carboxyl group and system pH. Retrieved from [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

N/A. (n.d.). recrystallization-2.doc.pdf. [Link]

-

National Institutes of Health. (2021). Protective effect of (E)-(2,4-dihydroxy)-α-aminocinnamic acid, a hydroxy cinnamic acid derivative, in an ulcerative colitis model induced by TNBS. National Center for Biotechnology Information. [Link]

-

National Institutes of Health. (2017). A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Some of the plausible radical scavenging mechanisms, HAT, SET, SPLET, SEPT. Retrieved from [Link]

-

National Institutes of Health. (2022). Comparison of Inhibitory Effects of Cinnamic Acid, β-Cyclodextrin, L-Cysteine, and Ascorbic Acid on Soluble and Membrane-Bound Polyphenol Oxidase in Peach Fruit. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2,4-Dihydroxycinnamic acid. Retrieved from [Link]

-

Pharmacognosy Journal. (2021). HPLC Quantification of Hydroxycinnamic and Organic Acids of Canadian Goldenrod (Solidago canadensis L.). Pharmacognosy Journal, 13(4). [Link]

-

OUCI. (n.d.). Myeloperoxidase Inhibitory and Antioxidant Activities of (E)-2-Hydroxy-α-aminocinnamic Acids Obtained through Microwave-Assisted Synthesis. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The effect of temperature on the stability of compounds used as UV-MALDI-MS matrix: 2,5-dihydroxybenzoic acid, 2,4,6-trihydroxyacetophenone, alpha-cyano-4-hydroxycinnamic acid, 3,5-dimethoxy-4-hydroxycinnamic acid, nor-harmane and harmane. Retrieved from [Link]

-

PubMed. (2022). Inhibition of cinnamic acid and its derivatives on polyphenol oxidase: Effect of inhibitor carboxyl group and system pH. Journal of the Science of Food and Agriculture, 102(5), 2033–2041. [Link]

-

N/A. (n.d.). Chem 267. Recrystallization - Part 2. [Link]

-

Pharmacia. (2023). HPLC-DAD analysis of flavonoids and hydroxycinnamic acids in Aster novi-belgii L. Pharmacia, 70(3), 775–781. [Link]

-

National Institutes of Health. (2018). Theoretical Insight into Antioxidant Mechanism of Caffeic Acid Against Hydroperoxyl Radicals in Aqueous Medium at Different pH-Thermodynamic and Kinetic Aspects. National Center for Biotechnology Information. [Link]

-

PubMed. (1993). Mechanism of inhibition of myeloperoxidase by anti-inflammatory drugs. Biochemical Pharmacology, 45(11), 2203–2211. [Link]

-

ResearchGate. (n.d.). Chemical structures of dihydroxy cinnamic acid and triterpenoidal.... Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetic characterization of inhibition of human neutrophil myeloperoxidase by organic acids. Retrieved from [Link]

-

National Institutes of Health. (2021). Myeloperoxidase Inhibitory and Antioxidant Activities of (E)-2-Hydroxy-α-aminocinnamic Acids Obtained through Microwave-Assisted Synthesis. National Center for Biotechnology Information. [Link]

-

YouTube. (2021, March 12). 2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical Synthesis of Hydroxycinnamic Acid Glucosides and Evaluation of Their Ability To Stabilize Natural Colors via Anthocyanin Copigmentation. Retrieved from [Link]

-

National Institutes of Health. (2020). Natural and Synthetic Derivatives of Hydroxycinnamic Acid Modulating the Pathological Transformation of Amyloidogenic Proteins. National Center for Biotechnology Information. [Link]

-

Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. [Link]

-

Wikipedia. (n.d.). Umbellic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). New process for synthesis of p-hydroxycinnamic acid. Retrieved from [Link]

-

MDPI. (2021). Content and Stability of Hydroxycinnamic Acids during the Production of French Fries Obtained from Potatoes of Varieties with Light-Yellow, Red and Purple Flesh. Molecules, 26(16), 4979. [Link]

-

ResearchGate. (n.d.). Sustainable Chemical Derivatization of Hydroxycinnamic Acids. Retrieved from [Link]

-

PubMed. (2006). The effect of temperature on the stability of compounds used as UV-MALDI-MS matrix: 2,5-dihydroxybenzoic acid, 2,4,6-trihydroxyacetophenone, alpha-cyano-4-hydroxycinnamic acid, 3,5-dimethoxy-4-hydroxycinnamic acid, nor-harmane and harmane. Journal of Photochemistry and Photobiology B: Biology, 83(1), 1–10. [Link]

-

ResearchGate. (n.d.). Solubilities of p-coumaric and caffeic acid in ionic liquids and organic solvents. Retrieved from [Link]

-

National Institutes of Health. (2022). Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System. National Center for Biotechnology Information. [Link]

-

PubMed. (1998). Photodegradation of oxytocin and thermal stability of photoproducts. International Journal of Pharmaceutics, 161(2), 165–175. [Link]

Sources

- 1. Umbellic acid - Wikipedia [en.wikipedia.org]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. 2,4-Dihydroxycinnamic acid | C9H8O4 | CID 446611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 2,4-DIHYDROXYCINNAMIC ACID | 614-86-8 [chemicalbook.com]

- 6. 3,4-Dihydroxycinnamic acid, predominantly trans, 98+% | Fisher Scientific [fishersci.ca]

- 7. chemicalbook.com [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 10. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Theoretical Insight into Antioxidant Mechanism of Caffeic Acid Against Hydroperoxyl Radicals in Aqueous Medium at Different pH-Thermodynamic and Kinetic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The effect of temperature on the stability of compounds used as UV-MALDI-MS matrix: 2,5-dihydroxybenzoic acid, 2,4,6-trihydroxyacetophenone, alpha-cyano-4-hydroxycinnamic acid, 3,5-dimethoxy-4-hydroxycinnamic acid, nor-harmane and harmane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effect of temperature on the stability of compounds used as UV-MALDI-MS matrix: 2,5-dihydroxybenzoic acid, 2,4,6-trihydroxyacetophenone, alpha-cyano-4-hydroxycinnamic acid, 3,5-dimethoxy-4-hydroxycinnamic acid, nor-harmane and harmane. | Semantic Scholar [semanticscholar.org]

- 15. Natural and Synthetic Derivatives of Hydroxycinnamic Acid Modulating the Pathological Transformation of Amyloidogenic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Reagents & Solvents [chem.rochester.edu]

- 18. web.mnstate.edu [web.mnstate.edu]

- 19. people.chem.umass.edu [people.chem.umass.edu]

- 20. d-nb.info [d-nb.info]

- 21. A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum - PMC [pmc.ncbi.nlm.nih.gov]

- 22. phcogj.com [phcogj.com]

- 23. benchchem.com [benchchem.com]

- 24. public.pensoft.net [public.pensoft.net]

- 25. Comparing the effect of benzoic acid and cinnamic acid hydroxyl derivatives on polyphenol oxidase: activity, action mechanism, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Comparison of Inhibitory Effects of Cinnamic Acid, β-Cyclodextrin, L-Cysteine, and Ascorbic Acid on Soluble and Membrane-Bound Polyphenol Oxidase in Peach Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Inhibition of cinnamic acid and its derivatives on polyphenol oxidase: Effect of inhibitor carboxyl group and system pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Protective effect of (E)-(2,4-dihydroxy)-α-aminocinnamic acid, a hydroxy cinnamic acid derivative, in an ulcerative colitis model induced by TNBS - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Mechanism of inhibition of myeloperoxidase by anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Myeloperoxidase Inhibitory and Antioxidant Activities of (E)-2-Hydroxy-α-aminocinnamic Acids Obtained through Microwave-Assisted Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 2,4-Dihydroxycinnamic acid in different solvents

An In-Depth Technical Guide to the Solubility of 2,4-Dihydroxycinnamic Acid

Foreword for the Researcher

This document provides a comprehensive technical guide on the solubility of 2,4-Dihydroxycinnamic acid (also known as Umbellic Acid, CAS 614-86-8). As researchers, scientists, and drug development professionals, we understand that a thorough grasp of a compound's solubility is a critical first step in experimental design, formulation, and ensuring data reproducibility. This guide moves beyond a simple data sheet to explain the physicochemical principles governing the solubility of this molecule and provides actionable, detailed protocols to empower you to determine its solubility in your own laboratory systems. While specific quantitative solubility data for 2,4-Dihydroxycinnamic acid is not extensively reported in publicly available literature, we will leverage data from its well-studied isomer, Caffeic Acid (3,4-Dihydroxycinnamic acid), to provide reasonable estimations and context. The primary focus will be on the theoretical underpinnings and the practical execution of solubility determination.

Physicochemical Properties Governing Solubility

The solubility of a molecule is not an arbitrary value; it is a direct consequence of its chemical structure and the intermolecular forces it can form with a given solvent. For 2,4-Dihydroxycinnamic acid, the key features are its aromatic ring, a carboxylic acid group, and two phenolic hydroxyl groups.

Table 1: Core Physicochemical Properties of 2,4-Dihydroxycinnamic Acid

| Property | Value / Description | Source |

| Molecular Formula | C₉H₈O₄ | [1][2] |

| Molecular Weight | 180.16 g/mol | [1] |

| Appearance | Yellowish crystalline solid | [3] |

| Melting Point | ~202 °C (with decomposition) | [1] |

| Computed XLogP3 | 1.2 | [4] |

| pKa (Predicted) | Carboxylic Acid (pKa₁): ~4.5Phenolic OH (pKa₂): ~8-9Phenolic OH (pKa₃): >10 | Inferred from similar structures |

The Role of Functional Groups and Polarity

2,4-Dihydroxycinnamic acid is an amphiphilic molecule, possessing both polar and non-polar characteristics:

-

Polar Groups: The carboxylic acid (-COOH) and two hydroxyl (-OH) groups are polar and capable of acting as both hydrogen bond donors and acceptors. These groups are the primary drivers of its solubility in polar solvents like water, ethanol, and methanol.

-

Non-Polar Group: The benzene ring is non-polar and contributes to its solubility in organic solvents with some non-polar character.

The interplay between these groups dictates the molecule's affinity for different types of solvents, a principle often summarized as "like dissolves like."

pH-Dependent Solubility: The Critical Impact of pKa

The ionizability of the carboxylic acid and phenolic hydroxyl groups is arguably the most important factor influencing the aqueous solubility of 2,4-Dihydroxycinnamic acid. The relationship between pH, pKa, and the ionization state of a functional group is described by the Henderson-Hasselbalch equation .

-

At low pH (e.g., pH < 2): The pH is well below the pKa of all functional groups. The molecule will be in its neutral, protonated form. In this state, its aqueous solubility is at its lowest, referred to as its intrinsic solubility.

-

At mid-range pH (e.g., pH 4-7): The pH is above the pKa of the carboxylic acid (~4.5). This group will deprotonate to form a highly polar carboxylate anion (-COO⁻). This ionization dramatically increases the molecule's affinity for water, leading to a significant rise in solubility.

-

At high pH (e.g., pH > 9): The pH surpasses the pKa of the first phenolic hydroxyl group. This group will also deprotonate to form a phenolate anion (-O⁻), further increasing the charge and polarity of the molecule, and thus further increasing its aqueous solubility.

This relationship is visualized in the diagram below.

Caption: Relationship between physicochemical properties and solubility.

Solubility Profile: A Comparative and Predictive Overview

Due to the limited direct experimental data for 2,4-Dihydroxycinnamic acid, we present a profile based on chemical principles and comparative data from its 3,4-isomer, Caffeic Acid. Note: These values should be considered estimations and serve as a starting point for your own experimental verification.

Table 2: Predicted and Comparative Solubility of 2,4-Dihydroxycinnamic Acid

| Solvent Class | Solvent | Predicted Solubility of 2,4-DHCA | Comparative Data for Caffeic Acid (3,4-DHCA) | Rationale & Commentary |

| Aqueous | Water (pH < 3) | Low (< 0.5 mg/mL) | Sparingly soluble in cold water[5] | At low pH, the molecule is neutral, limiting its interaction with polar water molecules. Intrinsic solubility is expected to be low. |

| PBS (pH 7.4) | Moderate (0.5 - 1.0 mg/mL) | ~0.5 - 0.65 mg/mL[6][7] | The carboxylate group is ionized, significantly enhancing solubility over the neutral form. | |

| Water (pH > 9) | High (> 2 mg/mL) | Freely soluble in hot water/alkaline solutions[5] | Both the carboxylate and at least one phenolate group are ionized, making the molecule highly polar and water-soluble. | |

| Polar Protic | Ethanol | Soluble (likely > 20 mg/mL) | ~25 mg/mL (warm)[6][7] | Ethanol can engage in hydrogen bonding with the -OH and -COOH groups and its ethyl chain can interact with the benzene ring. |

| Methanol | Soluble (likely > 20 mg/mL) | Soluble | Methanol is more polar than ethanol and is an excellent solvent for this class of compounds. | |

| Polar Aprotic | DMSO | Soluble (likely 5-10 mg/mL) | ~5 mg/mL[7] | DMSO is a powerful, polar aprotic solvent and an excellent choice for preparing high-concentration stock solutions. |

| DMF | Soluble (likely ~5-10 mg/mL) | ~7 mg/mL[6] | Similar to DMSO, DMF is effective at solvating polar functional groups. | |

| Non-Polar | Hexane, Toluene | Very Low / Insoluble | Insoluble | The high polarity of the hydroxyl and carboxylic acid groups prevents dissolution in non-polar solvents. |

Experimental Determination of Solubility: A Validated Protocol

The "gold standard" for determining equilibrium solubility is the Shake-Flask Method . This protocol is designed to be a self-validating system to ensure you generate reliable and reproducible data.

Principle of the Shake-Flask Method

An excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to allow the system to reach equilibrium (i.e., the rate of dissolution equals the rate of precipitation). The saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the clear supernatant is measured.

Detailed Step-by-Step Protocol

-

Preparation:

-

Accurately weigh an excess amount of 2,4-Dihydroxycinnamic acid into a suitable vessel (e.g., a glass vial with a PTFE-lined screw cap). "Excess" means adding enough solid so that undissolved material is clearly visible at the end of the experiment. A good starting point is 5-10 mg per mL of solvent.

-

Add a precise volume of the chosen solvent (e.g., 2.0 mL of phosphate-buffered saline, pH 7.4).

-

Prepare at least three replicates for each solvent condition.

-

-

Equilibration:

-

Tightly seal the vials.

-

Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period. Causality: A minimum of 24 hours is recommended to ensure equilibrium is reached for poorly soluble compounds.[8] For robust validation, you can test multiple time points (e.g., 24h, 48h, 72h) to confirm the concentration has plateaued.[8]

-

-

Sample Separation:

-

After equilibration, let the vials stand undisturbed for a short period to allow larger particles to settle.

-

Carefully withdraw a portion of the supernatant using a syringe.

-

Attach a syringe filter (e.g., 0.22 µm PVDF or PTFE) and filter the solution into a clean vial. Trustworthiness: This step is critical to remove all undissolved microcrystals. Failure to do so will result in an overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable mobile phase or solvent for analysis.

-

Determine the concentration of 2,4-Dihydroxycinnamic acid using a validated analytical method, such as HPLC-UV (detailed in Section 4).

-

The following diagram illustrates this experimental workflow.

Caption: Workflow for the Shake-Flask Solubility Method.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a precise and reliable method for quantifying 2,4-Dihydroxycinnamic acid in solution.

Principle

The method separates the analyte from any potential impurities or degradants on a C18 column. The amount of UV light absorbed by the compound as it passes through the detector is proportional to its concentration. A standard curve is used to correlate UV absorbance with concentration.

Protocol for Quantification

-

Preparation of Standards:

-

Prepare a 1 mg/mL stock solution of 2,4-Dihydroxycinnamic acid in a suitable solvent where it is freely soluble (e.g., methanol or DMSO).

-

Perform a serial dilution of the stock solution to create a series of calibration standards (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL). The solvent for dilution should be the mobile phase used for the HPLC analysis.

-

-

HPLC-UV Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Cinnamic acids absorb strongly in the UV range. A wavelength of ~320-330 nm is appropriate.

-

Column Temperature: 30 °C.

-

-

Analysis and Calculation:

-

Inject the calibration standards to generate a standard curve by plotting the peak area versus concentration. The curve should have a correlation coefficient (r²) of ≥ 0.995 for trustworthiness.

-

Inject the diluted, filtered samples from the solubility experiment.

-

Determine the concentration in the diluted sample using the standard curve equation (y = mx + c).

-

Calculate the original solubility in the undiluted sample by multiplying by the dilution factor.

Solubility (mg/mL) = [Concentration from Curve (mg/mL)] x [Dilution Factor]

-

Conclusion

The solubility of 2,4-Dihydroxycinnamic acid is a complex interplay of its structural features and the properties of the solvent system, most notably the pH of aqueous solutions. While quantitative data in the literature is scarce, a predictive understanding can be achieved by analyzing its functional groups and comparing it to its well-characterized isomer, Caffeic Acid. For researchers requiring precise values for formulation or bioassays, the Shake-Flask method coupled with HPLC-UV analysis provides a robust and reliable path to generating high-quality, in-house data. This guide provides the foundational knowledge and detailed protocols necessary to confidently approach the challenge of characterizing the solubility of this important molecule.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 689043, Caffeic acid. Retrieved from [Link]

-

Wikipedia. (2023, November 18). Umbellic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 446611, 2,4-Dihydroxycinnamic acid. Retrieved from [Link]

- Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.

- Ribeiro, B. D., et al. (2018). Solubility and solid phase studies of isomeric phenolic acids in pure solvents. Fluid Phase Equilibria, 473, 149-157.

-

Global Substance Registration System. (n.d.). 2,4-DIHYDROXYCINNAMIC ACID. Retrieved from [Link]

-

Wikipedia. (2022, November 18). Dihydroxycinnamic acid. Retrieved from [Link]

-

ResearchGate. (2021). Solubility of drugs in ethanol and dmso. Retrieved from [Link]

-

ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. Retrieved from [Link]

- Razzaghi-Asl, N., Garrido, J., & Borges, F. (2013). Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure-Activity Relationships. Current Medicinal Chemistry, 20(36), 4436-4450.

- Papaiconomou, N., et al. (2013). Solubilities of p-coumaric and caffeic acid in ionic liquids and organic solvents. The Journal of Chemical Thermodynamics, 67, 140-146.

-

Ataman Kimya. (n.d.). 3,4-DIHYDROXYCINNAMIC ACID. Retrieved from [Link]

- de Oliveira, D. R., & Franco, P. H. C. (2022). Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review. Pharmaceutics, 14(12), 2663.

-

bioWORLD. (n.d.). DMSO Bio-Max, Cell Culture Grade. Retrieved from [Link]

- Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Chemical Industry & Chemical Engineering Quarterly, 20(3), 381-395.

-

ResearchGate. (2019). Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay?. Retrieved from [Link]

-

Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. ResearchGate. Retrieved from [Link]

Sources

- 1. 2,4-Dihydroxycinnamic acid 97 614-86-8 [sigmaaldrich.com]

- 2. Umbellic acid - Wikipedia [en.wikipedia.org]

- 3. synchem.de [synchem.de]

- 4. 2,4-Dihydroxycinnamic acid | C9H8O4 | CID 446611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Caffeic Acid | C9H8O4 | CID 689043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,4-Dihydroxycinnamic acid, predominantly trans, 98+% | Fisher Scientific [fishersci.ca]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. zaguan.unizar.es [zaguan.unizar.es]

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Umbellic Acid

Introduction: Unveiling Umbellic Acid

Umbellic acid, systematically known as (2E)-3-(2,4-dihydroxyphenyl)prop-2-enoic acid, is a hydroxycinnamic acid that serves as a pivotal intermediate in the biosynthesis of a wide array of secondary metabolites in plants.[1] As an isomer of the well-studied caffeic acid, umbellic acid and its derivatives are gaining increasing attention within the scientific community for their potential applications in drug development and materials science.[2] This guide provides a comprehensive overview of the natural distribution of umbellic acid and delves into the intricacies of its biosynthetic pathway, offering researchers and drug development professionals a foundational understanding of this valuable phytochemical.

Part 1: Natural Distribution of Umbellic Acid

Umbellic acid is found across various plant families, though its presence is most notably associated with the Apiaceae (or Umbelliferae) family.[3][4] This family is renowned for its aromatic and often medicinal plants.[3][4][5][6][7]

Key Plant Families and Species

The distribution of umbellic acid is not ubiquitous; it is concentrated in specific species where it plays a role in the synthesis of other compounds, such as umbelliferone.[1] Notable plant sources include:

-

Apiaceae Family: This is the most significant family associated with umbellic acid and its derivatives. Species such as Ferula assa-foetida, the source of asafoetida resin, are known to contain precursors and derivatives like ferulic acid and umbelliferone.[8][9][10] The biosynthetic machinery for producing umbellic acid is active in these plants.[1]

-

Other Documented Sources: Scientific databases have identified umbellic acid in a variety of other plants, highlighting its broader, albeit less concentrated, distribution.[11][12]

The following table summarizes the documented plant sources of umbellic acid:

| Family | Genus | Species | Common Name | Reference(s) |

| Fabaceae | Albizia | lebbeck | Lebbeck tree | [11] |

| Cucurbitaceae | Coccinia | grandis | Ivy gourd | [11] |

| Juglandaceae | Juglans | regia | Common walnut | [11] |

| Brassicaceae | Nasturtium | officinale | Watercress | [11] |

| Fabaceae | Dipteryx | odorata | Tonka bean | [12] |

Part 2: The Biosynthesis of Umbellic Acid

The formation of umbellic acid is a key segment of the broader phenylpropanoid pathway, a central metabolic route in plants responsible for the synthesis of thousands of compounds, including lignins, flavonoids, and coumarins.[1][13] The pathway originates from the shikimate pathway, which produces the essential aromatic amino acid L-phenylalanine.[1]

The Phenylpropanoid Pathway to Umbellic Acid

The biosynthesis of umbellic acid from L-phenylalanine involves a sequence of three critical enzymatic reactions:

-

Deamination of L-Phenylalanine: The pathway is initiated by the enzyme Phenylalanine ammonia-lyase (PAL) . This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to produce cinnamic acid. This step is a crucial entry point and a major regulatory checkpoint for the entire phenylpropanoid pathway.

-

Aromatic Hydroxylation (C4): The resulting cinnamic acid is then hydroxylated at the 4-position of the phenyl ring by Cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase. This reaction yields p-coumaric acid (4-hydroxycinnamic acid).

-

Aromatic Hydroxylation (C2): In the final step leading to umbellic acid, p-coumaric acid undergoes a second hydroxylation, this time at the 2-position. This reaction is catalyzed by Cinnamate/coumarate 2-hydroxylase (C2H) , yielding 2,4-dihydroxycinnamic acid, which is umbellic acid.[1]

From umbellic acid, the pathway can proceed to form umbelliferone through an intramolecular cyclization (lactone formation).[1]

Visualizing the Biosynthetic Pathway

The following diagram, generated using DOT language, illustrates the biosynthetic route from L-phenylalanine to umbellic acid and its subsequent conversion to umbelliferone.

Caption: Biosynthetic pathway of umbellic acid from L-phenylalanine.

Part 3: Experimental Protocols and Methodologies

For researchers aiming to isolate and study umbellic acid, a robust extraction and purification protocol is essential. The following provides a generalized, self-validating workflow applicable to plant tissues known to contain hydroxycinnamic acids.

Generalized Workflow for Extraction and Isolation

This protocol is designed to maximize the yield of phenolic acids while minimizing degradation. Each stage includes control points for validation.

Caption: Workflow for umbellic acid extraction and purification.

Detailed Step-by-Step Methodology

1. Sample Preparation:

-

Objective: To increase the surface area of the plant material for efficient solvent penetration.

-

Protocol:

-

Collect fresh plant material (e.g., leaves, roots).

-

Air-dry or freeze-dry the material to a constant weight to prevent enzymatic degradation.

-

Grind the dried material into a fine powder using a mechanical grinder.

-

-

Validation: Homogeneity of the powder.

2. Solvent Extraction:

-

Objective: To extract phenolic compounds from the plant matrix.

-

Protocol:

-

Macerate the powdered plant material in an appropriate solvent (e.g., 80% methanol or ethanol) at a ratio of 1:10 (w/v).

-

Perform the extraction at room temperature with constant agitation for 24-48 hours. Alternatively, use sonication or Soxhlet extraction for improved efficiency.

-

Repeat the extraction process 2-3 times to ensure exhaustive extraction.

-

-

Validation: A preliminary Thin Layer Chromatography (TLC) or HPLC analysis of the crude extract to confirm the presence of phenolic compounds.

3. Filtration and Concentration:

-

Objective: To remove solid plant debris and reduce the volume of the extract.

-

Protocol:

-

Combine the extracts and filter through Whatman No. 1 filter paper or a similar grade.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to avoid thermal degradation.

-

-

Validation: The resulting aqueous suspension should be free of particulate matter.

4. Liquid-Liquid Partitioning:

-

Objective: To separate compounds based on their polarity, enriching the phenolic fraction.

-

Protocol:

-

Resuspend the concentrated aqueous extract in distilled water.

-

Perform sequential partitioning in a separatory funnel with solvents of increasing polarity, such as n-hexane (to remove non-polar compounds like lipids and chlorophylls), followed by ethyl acetate.

-

Collect the ethyl acetate fraction, which will be enriched with phenolic acids like umbellic acid.

-

-

Validation: TLC analysis of each fraction against a standard (if available) to ensure the target compound is in the desired fraction.

5. Chromatographic Purification:

-

Objective: To isolate pure umbellic acid from the enriched fraction.

-

Protocol:

-

Concentrate the ethyl acetate fraction to dryness.

-

Subject the residue to column chromatography on silica gel, eluting with a gradient solvent system (e.g., chloroform-methanol or hexane-ethyl acetate).

-

For higher purity, fractions containing umbellic acid can be further purified using preparative High-Performance Liquid Chromatography (Prep-HPLC).

-

-

Validation: Analytical HPLC of the collected fractions to assess purity. Fractions with >95% purity are pooled.

6. Structural Characterization:

-

Objective: To confirm the identity and structure of the isolated compound.

-

Protocol:

-

The purified compound is subjected to spectroscopic analysis.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the molecular weight.

-

NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To elucidate the complete chemical structure.

-

-

Validation: Comparison of the obtained spectroscopic data with published data for umbellic acid.[12]

Conclusion

Umbellic acid represents a significant molecule within the vast landscape of plant secondary metabolism. A thorough understanding of its natural sources and biosynthetic pathway is crucial for its potential exploitation in various fields, including pharmacology and synthetic biology. The methodologies outlined in this guide provide a robust framework for researchers to isolate, identify, and quantify umbellic acid, paving the way for future investigations into its biological activities and applications.

References

-

Indian Institute of Technology, Madras. (n.d.). 2,4-Dihydroxycinnamic acid. IMPPAT. Retrieved from [Link]

-

Wikipedia. (2024). Asafoetida. Retrieved from [Link]

-

Wikipedia. (2024). Apiaceae. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Dihydroxycinnamic acid. PubChem. Retrieved from [Link]

-

First Nature. (n.d.). Apiaceae (umbellifers), wildflowers of the Carrot family. Retrieved from [Link]

-

Sánchez, M. (n.d.). Family Apiaceae (Umbelliferae): Characteristics, Uses and Species of Interest. Botanica Real. Retrieved from [Link]

-

Wikipedia. (2024). Umbellic acid. Retrieved from [Link]

-

Britannica. (n.d.). List of plants in the family Apiaceae. Retrieved from [Link]

-

UBC Blogs. (n.d.). Apiaceae. Biology 343 – Plants and People. Retrieved from [Link]

-

Research Square. (2022). A Method of Analysis of Asafoetida Marketed Samples for its Umbelliferone Content. Retrieved from [Link]

-

Kalinowska, M., et al. (2020). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Molecules. Retrieved from [Link]

-

Mahendra, P., & Bisht, S. (2012). Ferula asafoetida: Traditional uses and pharmacological activity. Pharmacognosy Reviews. Retrieved from [Link]

-

WebMD. (n.d.). Asafoetida. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Caffeic Acid. PubChem. Retrieved from [Link]

-

Amalraj, A., & Gopi, S. (2017). Biological activities and medicinal properties of Asafoetida: A review. Journal of Traditional and Complementary Medicine. Retrieved from [Link]

Sources

- 1. Umbellic acid - Wikipedia [en.wikipedia.org]

- 2. Caffeic Acid | C9H8O4 | CID 689043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Apiaceae - Wikipedia [en.wikipedia.org]

- 4. first-nature.com [first-nature.com]

- 5. Family Apiaceae (Umbelliferae): Characteristics, Uses and Species of Interest [en.jardineriaon.com]

- 6. List of plants in the family Apiaceae | Herbs, Spices, Vegetables | Britannica [britannica.com]

- 7. Apiaceae | Biology 343 – Plants and People [blogs.ubc.ca]

- 8. Asafoetida - Wikipedia [en.wikipedia.org]

- 9. Ferula asafoetida: Traditional uses and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological activities and medicinal properties of Asafoetida: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. neist.res.in [neist.res.in]

- 12. 2,4-Dihydroxycinnamic acid | C9H8O4 | CID 446611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Nuances of Dihydroxycinnamic Acid Isomers: A Guide to Structure, Properties, and Application

An In-depth Technical Guide for Researchers

Abstract

The dihydroxycinnamic acids represent a critical class of phenolic compounds, with isomers such as 2,4-dihydroxycinnamic acid (Umbellic Acid) and 3,4-dihydroxycinnamic acid (Caffeic Acid) serving as pivotal intermediates in plant biosynthesis and as potent bioactive molecules for therapeutic development. Their structural subtleties, dictated by the hydroxylation pattern on the phenyl ring and the stereochemistry of the acrylic acid side chain, give rise to a spectrum of distinct physicochemical properties and biological activities. This technical guide provides an in-depth exploration of these isomers, moving from their fundamental chemical properties and biosynthetic origins to a comparative analysis of their biological functions. We will dissect the structure-activity relationships that govern their antioxidant, enzyme-inhibiting, and antimicrobial effects. Furthermore, this guide details robust analytical methodologies for isomer separation and identification, and outlines key synthetic considerations, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction: The Isomeric Landscape of Dihydroxycinnamic Acid

Hydroxycinnamic acids (HCAs) are secondary metabolites synthesized by plants through the shikimate pathway and are central to a vast array of physiological processes.[1][2] Among these, the C9H8O4 isomers of dihydroxycinnamic acid are of paramount scientific interest. While sharing the same molecular formula and weight (180.16 g/mol ), the specific placement of two hydroxyl groups on the aromatic ring dramatically alters their chemical reactivity and biological function.

The primary isomers include:

-

2,4-Dihydroxycinnamic Acid (Umbellic Acid): A key precursor in the biosynthesis of umbelliferone, a natural coumarin.[2][3]

-

3,4-Dihydroxycinnamic Acid (Caffeic Acid): The most abundant and widely studied isomer, renowned for its potent antioxidant properties and presence in foods like coffee, fruits, and vegetables.[1][4][5]

-

2,3-Dihydroxycinnamic Acid: A less common isomer, also found as a metabolite in human urine.[4][6]

-

2,5-Dihydroxycinnamic Acid: Another isomer with distinct properties.[4]

Furthermore, each of these constitutional isomers can exist as cis (Z) or trans (E) geometric isomers due to the double bond in the propenoic acid side chain. The trans isomer is typically the more thermodynamically stable and naturally abundant form, though UV light can induce isomerization to the cis form.[7][8] Understanding the unique characteristics of each isomer is fundamental to harnessing their potential in pharmaceutical and nutraceutical applications.

Structural and Physicochemical Properties: A Comparative Overview

The foundation of the diverse functionality of dihydroxycinnamic acid isomers lies in their distinct molecular architecture. The relative positions of the hydroxyl groups influence electron distribution, hydrogen-bonding capabilities, and overall molecular geometry.

Caption: Isomeric diversity based on the core cinnamic acid scaffold.

A summary of their key physicochemical properties is presented below, highlighting the subtle yet significant differences that impact experimental design.

| Property | 2,4-Dihydroxycinnamic Acid (Umbellic Acid) | 3,4-Dihydroxycinnamic Acid (Caffeic Acid) |

| IUPAC Name | (2E)-3-(2,4-dihydroxyphenyl)prop-2-enoic acid | (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid |

| CAS Number | 614-86-8 (non-specific)[3][9] | 331-39-5 (non-specific)[4] |

| Appearance | Yellowish crystalline solid[9] | Yellow solid[4] |

| Melting Point | ~202 °C (decomposes)[10][11] | ~223-225 °C (decomposes) |

| Solubility | Limited in water; soluble in ethanol, methanol[9] | Slightly soluble in water; soluble in hot water and ethanol |

Biosynthesis: The Phenylpropanoid Pathway

The production of hydroxycinnamic acids in plants is a well-elucidated process originating from the aromatic amino acid L-phenylalanine. This metabolic route, the phenylpropanoid pathway, is fundamental for the synthesis of lignin, flavonoids, and coumarins.

The synthesis of 2,4-dihydroxycinnamic acid (umbellic acid) proceeds via the following key enzymatic steps:

-

Phenylalanine ammonia-lyase (PAL): L-phenylalanine is deaminated to form trans-cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): Cinnamic acid is hydroxylated to yield 4-coumaric acid (p-coumaric acid).

-

Cinnamate/coumarate 2-hydroxylase (C2H): 4-coumaric acid undergoes a second hydroxylation at the C2 position to produce 2,4-dihydroxycinnamic acid.[2][3]

This final product, umbellic acid, serves as a direct precursor to umbelliferone through a trans-cis isomerization followed by spontaneous lactonization.[2][12]

Caption: Biosynthesis of Umbellic Acid via the Phenylpropanoid Pathway.

Comparative Biological Activities and Structure-Activity Relationships

The therapeutic potential of dihydroxycinnamic acid isomers is dictated by their molecular structure, primarily the number and position of hydroxyl groups on the phenyl ring and the presence of the unsaturated propenoic acid side chain.

Antioxidant Properties

HCAs are potent antioxidants, capable of neutralizing free radicals through hydrogen atom donation, a property crucial for mitigating oxidative stress-related diseases.[13] The structure-activity relationship (SAR) for antioxidant capacity is well-defined:

-

The Catechol Moiety: The presence of an ortho-dihydroxy group (a catechol structure), as seen in 3,4-dihydroxycinnamic acid (caffeic acid), is of paramount importance for high antioxidant activity.[14] This configuration allows for the formation of a stable phenoxyl radical through intramolecular hydrogen bonding, making it a superior radical scavenger compared to other isomers. Numerous in vitro assays, including DPPH and ABTS radical scavenging, have confirmed the potent antioxidant capacity of caffeic acid.[13][15][16]

-

The Propenoic Acid Side Chain: The conjugated double bond in the side chain is vital as it participates in the stabilization of the phenoxyl radical through resonance.[13][14] Dihydrocaffeic acid, which lacks this double bond, still possesses antioxidant activity due to the catechol group but is generally less potent than caffeic acid.[17]

Enzyme Inhibition

Dihydroxycinnamic acid isomers are known to inhibit various enzymes. 2,4-dihydroxycinnamic acid has been shown to inhibit polyphenol oxidase (PPO), an enzyme responsible for enzymatic browning in fruits and vegetables, by occupying its active center.[18] Other studies have identified α-hydroxycinnamic acids as inhibitors of pyruvate carboxylase (PC), a potential target in metabolic diseases.[19] The inhibitory mechanism often involves the molecule binding to the enzyme's active site, preventing the substrate from entering.

Antimicrobial and Anti-inflammatory Activities

Various HCAs, including caffeic acid, exhibit significant antimicrobial activity against a range of bacteria and fungi.[13] Their anti-inflammatory effects are also well-documented, often linked to their ability to inhibit enzymes involved in inflammatory pathways and reduce the production of pro-inflammatory mediators.[4][13]

Analytical Methodologies: Separation and Identification of Isomers

The causal relationship between isomeric structure and biological function necessitates robust analytical methods for their separation and unambiguous identification. Given their structural similarity, chromatographic techniques coupled with spectroscopy are the methods of choice.

Experimental Rationale: The primary challenge is to resolve compounds with identical mass but different hydroxylation patterns (constitutional isomers) and stereochemistry (geometric isomers). Reverse-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone technique, as it separates molecules based on differences in polarity.

Protocol: Isomer Separation by RP-HPLC

This protocol provides a validated starting point for the separation of dihydroxycinnamic acid isomers.

-

System Preparation:

-

Chromatograph: HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). Maintain column temperature at 25-30 °C for reproducibility.

-

Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water. The acidic pH ensures the carboxylic acid group remains protonated, leading to sharper peaks.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Degassing: Thoroughly degas both mobile phases using sonication or vacuum filtration to prevent bubble formation.

-

-

Gradient Elution:

-

Rationale: A gradient elution is superior to an isocratic method for separating a mixture of isomers with varying polarities within a reasonable timeframe.

-

Example Gradient:

-

0-5 min: 5% B

-

5-25 min: Linear gradient from 5% to 40% B

-

25-30 min: Hold at 40% B

-

30-35 min: Return to 5% B

-

35-45 min: Column re-equilibration at 5% B

-

-

Flow Rate: 1.0 mL/min.

-

-

Sample Preparation and Detection:

-

Standard Preparation: Prepare individual isomer standards (1 mg/mL) in methanol. Create a mixed standard solution.

-

Injection Volume: 10-20 µL.

-

Detection: Monitor at wavelengths characteristic of hydroxycinnamic acids, typically around 280 nm and 320 nm. A DAD allows for the acquisition of full UV spectra, aiding in peak identification.

-

-

Peak Identification:

-

Identify peaks by comparing the retention times with those of the individual, pure standards.

-

For definitive identification, collect fractions and subject them to Mass Spectrometry (MS) to confirm the molecular weight (m/z 179 for [M-H]⁻) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[20]

-

Caption: Workflow for HPLC-based isomer analysis.

Synthesis and Geometric Isomerization

While abundant in nature, chemical synthesis provides access to pure isomers and novel derivatives for research. The cinnamic acid scaffold is commonly synthesized via classic methods like the Knoevenagel condensation or Perkin reaction, starting from the appropriately substituted benzaldehyde.[21][22]

A critical consideration in both synthesis and handling is the cis-trans isomerization of the exocyclic double bond.

-

Stability: The trans isomer is the more stable and common form.

-

Conversion: Irradiation with UV light can convert the trans form to the cis form.[7] This is a reversible photoisomerization. This phenomenon is critical to control in experimental settings, as solutions left exposed to light may contain a mixture of isomers, confounding biological assay results. Storing standard solutions in amber vials and minimizing light exposure is a self-validating step to ensure sample integrity.

Caption: Reversible cis-trans photoisomerization of the acrylic acid side chain.

Conclusion and Future Perspectives

The dihydroxycinnamic acids are not a monolithic group but a family of distinct isomers, each with a unique chemical profile and biological potential. Caffeic acid's potent antioxidant capacity, driven by its catechol structure, makes it a prime candidate for applications in managing oxidative stress. Meanwhile, the properties of umbellic acid as a biosynthetic precursor and PPO inhibitor highlight its relevance in plant science and the food industry.

The advancement of this field depends on a multi-faceted approach. For drug development professionals, the focus remains on leveraging SAR insights to design novel derivatives with enhanced bioavailability and target specificity. For analytical scientists, the refinement of rapid and sensitive methods for isomer quantification in complex biological matrices is essential. A thorough understanding of the subtle yet profound differences between these isomers is the key to unlocking their full therapeutic and industrial potential.

References

-

Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review. (n.d.). Semantic Scholar. [Link]

-

Scalbert, A., et al. (2005). Biosynthesis, Natural Sources, Dietary Intake, Pharmacokinetic Properties, and Biological Activities of Hydroxycinnamic Acids. Journal of Agricultural and Food Chemistry. [Link]

-

Sova, M., & Saso, L. (2020). Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. PubMed. [Link]

-

Sova, M., & Saso, L. (2020). Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. Semantic Scholar. [Link]

-

Barreca, D., et al. (2021). Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review. ResearchGate. [Link]

-

Umbellic acid. (n.d.). Wikipedia. [Link]

-

Umbelliferone. (n.d.). Wikipedia. [Link]

-

Caffeic acid. (n.d.). Wikipedia. [Link]

-

Biosynthetic pathway from umbelliferone starting with L-phenylalanine. (n.d.). ResearchGate. [Link]

-

Inhibition type of benzoic acid and 2, 4‐dihydroxycinnamic acid on PPO. (n.d.). ResearchGate. [Link]

-

2,4-Dihydroxycinnamic acid. (n.d.). PubChem. [Link]

-

Antimicrobial activity reported for hydroxycinnamic acids and their derivatives. (n.d.). ResearchGate. [Link]

-

Razzaghi-Asl, N., et al. (2013). Antioxidant properties of hydroxycinnamic acids: a review of structure-activity relationships. PubMed. [Link]

-

SUPPLEMENTARY INFORMATION. (n.d.). The Royal Society of Chemistry. [Link]

-

3,4-DIHYDROXYCINNAMIC ACID. (n.d.). Ataman Kimya. [Link]

-

Antioxidant activity of caffeic acid (3,4-dihydroxycinnamic acid). (n.d.). ResearchGate. [Link]

-

Sova, M., & Saso, L. (2020). Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. PubMed Central. [Link]

-

Gülçin, İ. (2006). Antioxidant activity of caffeic acid (3,4-dihydroxycinnamic acid). PubMed. [Link]

-

Razzaghi-Asl, N., et al. (2013). Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure-Activity Relationships. Bentham Science Publisher. [Link]

-

Separation of cis and trans isomers of naturally occuring hydroxycinnamic acids by high-pressure liquid chromatography. (n.d.). ResearchGate. [Link]

-

Sova, M., & Saso, L. (2021). Natural and Synthetic Derivatives of Hydroxycinnamic Acid Modulating the Pathological Transformation of Amyloidogenic Proteins. MDPI. [Link]

-

2,3-Dihydroxycinnamic acid. (n.d.). Wikipedia. [Link]

-

Zeczycki, T. N., et al. (2019). Evaluation of α-hydroxycinnamic Acids as Pyruvate Carboxylase Inhibitors. PubMed. [Link]

-

Razzaghi-Asl, N., et al. (2013). Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure-Activity Relationships. CORE. [Link]

-

Chemical structures of dihydroxy cinnamic acid and triterpenoidal... (n.d.). ResearchGate. [Link]

-

cis-Umbellic acid. (n.d.). PubChem. [Link]

-

Mustafa, Y. F., et al. (2020). Synthesis and Biological Activities of 3,5-Disubstituted-4-Hydroxycinnamic Acids Linked to a Functionalized Coumarin. Iraqi Journal of Pharmaceutical Sciences. [Link]

-

Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. [Link]

-

Investigation of the isomerization of trans- and cis-cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic ac. (2024). bioRxiv. [Link]

-

3,4-Dihydroxycinnamic acid,predominantly trans isomer. (n.d.). Molbase. [Link]

-

Discovery and Development of Caffeic Acid Analogs as Versatile Therapeutic Agents. (2022). NIH. [Link]

-

Caffeic acid: a brief overview of its presence, metabolism, and bioactivity. (2020). Journal of Applied Biotechnology Reports. [Link]

-

Sporek, M., et al. (2022). Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid?. MDPI. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Umbelliferone - Wikipedia [en.wikipedia.org]

- 3. Umbellic acid - Wikipedia [en.wikipedia.org]

- 4. Caffeic acid - Wikipedia [en.wikipedia.org]

- 5. ffhdj.com [ffhdj.com]

- 6. 2,3-Dihydroxycinnamic acid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. CAS 614-86-8: 2,4-Dihydroxycinnamic acid | CymitQuimica [cymitquimica.com]

- 10. 2,4-Dihydroxycinnamic acid 97 614-86-8 [sigmaaldrich.com]

- 11. 2,4-DIHYDROXYCINNAMIC ACID | 614-86-8 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antioxidant properties of hydroxycinnamic acids: a review of structure- activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antioxidant activity of caffeic acid (3,4-dihydroxycinnamic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Evaluation of α-hydroxycinnamic acids as pyruvate carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. jocpr.com [jocpr.com]

A Technical Guide to the Biological Activities of 2,4-Dihydroxycinnamic Acid Derivatives

Introduction: Unveiling the Potential of 2,4-Dihydroxycinnamic Acid

2,4-Dihydroxycinnamic acid, also known as umbellic acid, is a hydroxycinnamic acid and an isomer of the well-studied caffeic acid.[1] As a member of the vast family of phenolic compounds synthesized by plants via the shikimate pathway, it serves as a precursor to other bioactive molecules like umbelliferone.[1] While its derivatives are widespread in nature, found in various fruits, vegetables, and whole grains, their full therapeutic potential is still being actively explored.[2][3]

This technical guide provides an in-depth exploration of the multifaceted biological activities of 2,4-dihydroxycinnamic acid and its synthetic or natural derivatives. We will delve into the core mechanisms underpinning their antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This document is designed for researchers, scientists, and drug development professionals, offering not just a review of activities but also detailed, field-proven experimental protocols to empower further investigation and application. The narrative emphasizes the causality behind experimental design and the importance of self-validating systems to ensure scientific rigor.